molecular formula C18H11NO4S B2434792 1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate CAS No. 361478-89-9

1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate

Cat. No. B2434792
CAS RN: 361478-89-9
M. Wt: 337.35
InChI Key: CKWVFTGJXMCKHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole synthesis involves reactions of organic synthesis, specifically the synthesis of N-Heterocycles and S-Heterocycles . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate consists of a benzothiazole ring attached to a 4-oxochromene-2-carboxylate group. The average mass of the molecule is 337.349 Da, and the monoisotopic mass is 337.040863 Da .

Scientific Research Applications

Synthetic Methodologies and Structural Insights

Benzothiazole derivatives are synthesized through various methods, contributing to the development of novel compounds with potential applications in materials science and pharmaceuticals. For instance, cyclometalated compounds involving benzothiazoles demonstrate unique structural properties such as nonpolymeric, acetate-bridged products, highlighting their potential in the development of new materials and catalysts (B. O. and P. Steel, 1998).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented, indicating their potential use in developing new antimicrobial agents. A study synthesizing new benzothiazole derivatives evaluated their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial compounds (B. Rajeeva, N. Srinivasulu, S. Shantakumar, 2009).

Corrosion Inhibition

Research on benzothiazole derivatives has also explored their application as corrosion inhibitors, especially for carbon steel in acidic environments. These studies suggest a promising avenue for the use of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Sensing and Detection Technologies

The development of sensors based on benzothiazole derivatives demonstrates their potential in environmental and biological applications. For instance, a benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions, which were successfully utilized as a chemosensor for pH detection, indicating its applicability in biosensing and environmental monitoring (Kai Li, Q. Feng, Guangle Niu, Weijie Zhang, Yuanyuan Li, Miaomiao Kang, Kui Xu, Juan He, H. Hou, B. Tang, 2018).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis

Mode of Action

tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Benzothiazole derivatives are known to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVFTGJXMCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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